1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
Description
Properties
IUPAC Name |
phenyl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)14-23-10-12-24(13-11-23)18(25)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGGLYOQXBSLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation . This method provides a high yield and is commonly used in industrial production.
Chemical Reactions Analysis
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemical Properties and Structure
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine features a piperazine core, which is known for its versatility in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in pharmaceutical applications. The compound's molecular formula is with a molecular weight of approximately 344.32 g/mol.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit significant antidepressant effects. The incorporation of the trifluoromethyl group may enhance the interaction with neurotransmitter receptors, potentially leading to improved efficacy in treating depression-related disorders .
2. Antimicrobial Properties
Piperazine compounds have been reported to possess antimicrobial activities. Preliminary studies suggest that this compound could exhibit moderate to significant antibacterial and antifungal properties . This makes it a candidate for further investigation as a therapeutic agent against various infections.
3. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. Its ability to modulate neurotransmitter systems could lead to the development of novel treatments targeting these conditions .
Material Science Applications
1. Fluorinated Polymers
The trifluoromethyl group in this compound can be utilized in synthesizing fluorinated polymers with enhanced thermal and chemical stability. These materials are valuable in various industrial applications, including coatings and electronic components .
2. Drug Delivery Systems
The compound can be integrated into drug delivery systems due to its favorable solubility and stability profiles. Research into polymeric nanoparticles incorporating this piperazine derivative could lead to improved bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety in the compound acts as a scaffold, allowing for the proper positioning of pharmacophoric groups to interact with the target macromolecules . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthetic Complexity : Acylation (benzoyl) at the 1-position may require selective protection/deprotection steps, as seen in Boc-mediated syntheses .
Serotonin Receptor Modulation
- 5-HT1A Agonists: Analogues like p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () inhibit sympathetic nerve discharge (SND) via 5-HT1A activation, accompanied by hypotension .
- 5-HT1B/2A Effects : 1-(3-CF₃-phenyl)piperazine () exhibits variable SND modulation, while 5-HT2 agonists (e.g., MK212) increase SND .
Cytotoxic Activity
- Arylpiperazine Derivatives : Compounds with 2-CF₃-phenyl groups (e.g., , Compound 25) show cytotoxic activity against prostate cancer cells (IC₅₀ = 12–45 µM). The benzodioxole moiety in these derivatives enhances membrane permeability .
Physicochemical Properties
Biological Activity
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique trifluoromethyl and benzoyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms in the structure enhances its lipophilicity and metabolic stability, making it a promising candidate for various biological applications.
The mechanism of action of this compound involves its interaction with specific biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating interactions with intracellular proteins, enzymes, and receptors. These interactions can lead to inhibition or activation of various biological pathways.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The presence of electronegative substituents on the phenyl ring appears to enhance its activity against these pathogens.
Study on Antitubercular Activity
A study focused on the design and synthesis of piperazine derivatives found that compounds similar to this compound exhibited potent inhibition against MurB, an essential enzyme in bacterial cell wall synthesis. Docking studies revealed strong hydrogen bonding interactions between the compound and key amino acids in the enzyme's active site, suggesting a mechanism for its antitubercular activity .
Research on Structural Analogues
Another investigation into structural analogues highlighted that modifications to the piperazine moiety significantly influenced biological activity. The introduction of trifluoromethyl groups was associated with enhanced lipophilicity and bioavailability, which are critical factors for drug efficacy .
Q & A
Q. What synthetic methodologies are effective for preparing 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzoyl chloride derivatives can react with piperazine intermediates in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to form the benzoyl-piperazine scaffold . Purification via crystallization (e.g., using diethyl ether) or flash chromatography is critical to isolate high-purity products. Reaction temperature and stoichiometry of reagents significantly impact yield, as excess benzoyl chloride may lead to side products.
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and initial pharmacological activity?
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability due to its electron-withdrawing nature, potentially improving membrane permeability. Comparative studies with non-fluorinated analogs suggest that this group may increase binding affinity to targets like ion channels or enzymes, as seen in piperazine derivatives with similar fluorinated substituents .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions and scaffold integrity (e.g., δ ~3.2–3.8 ppm for piperazine protons) .
- Elemental analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% deviation) .
- HPLC-MS : Assesses purity and detects trace impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and observed biological activity for this compound?
Discrepancies may arise from oversimplified molecular docking models. Strategies include:
- Validating computational models with experimental binding assays (e.g., surface plasmon resonance).
- Incorporating solvent effects and protein flexibility in simulations to better mimic physiological conditions .
- Re-evaluating substituent orientation using X-ray crystallography or cryo-EM to refine structure-activity relationships (SAR) .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility while maintaining active metabolite release.
- Co-crystallization with cyclodextrins : Reduces toxicity and improves bioavailability, as demonstrated with β-cyclodextrin-modified piperazine derivatives .
- Substituent tuning : Replace -CF₃ with bioisosteres (e.g., -OCF₃) to balance lipophilicity and metabolic stability .
Q. How do molecular modeling studies inform the design of derivatives targeting specific receptors?
- QSAR models : Utilize quantitative parameters (e.g., logP, polar surface area) to predict activity trends. For example, piperazine ring methylation at the 4-position enhances inhibitory activity in protease targets compared to 2- or 3-methyl analogs .
- Docking simulations : Identify key interactions (e.g., hydrogen bonds with E167 in PLpro) to guide substituent selection .
Q. What methodologies detect and quantify this compound in complex biological matrices?
- GC-EI-MS : Effective for low-concentration detection using characteristic fragmentation patterns (e.g., m/z 120 for piperazine backbone) .
- LC-MS/MS : Provides high sensitivity in plasma or tissue homogenates, with deuterated internal standards for quantification accuracy.
Q. How does the compound’s crystal structure influence stability and target interactions?
Crystal packing analysis reveals intermolecular forces (e.g., π-π stacking between benzoyl groups) that enhance thermal stability. These interactions also inform co-crystallization strategies with target proteins to improve binding kinetics .
Data-Driven Challenges
Q. How do modifications at the benzoyl or trifluoromethyl positions affect selectivity across biological targets?
- Benzoyl group : Aromatic substituents (e.g., nitro or methoxy groups) enhance selectivity for serotonin receptors over dopamine receptors, as seen in related phenylpiperazines .
- Trifluoromethyl position : Ortho-substitution (as in 2-CF₃) may sterically hinder off-target interactions, improving specificity for calcium channels .
Q. What are the limitations of in vitro activity data in predicting in vivo efficacy?
- Metabolic differences : Hepatic cytochrome P450 enzymes may rapidly degrade the compound, necessitating in vivo PK/PD studies.
- Tissue penetration barriers : While in vitro assays suggest potent inhibition (e.g., IC₅₀ < 1 µM), blood-brain barrier permeability must be validated using models like MDCK-MDR1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
